
5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridazinoindole core, which is further substituted with a dimethylpyrrol and a methoxy group. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- typically involves multi-step organic reactions. The process begins with the formation of the pyridazinoindole core through cyclization reactions. Subsequent steps include the introduction of the dimethylpyrrol and methoxy substituents via nucleophilic substitution and electrophilic aromatic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and temperature, is crucial to achieve efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Aplicaciones Científicas De Investigación
5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)-
- N-(2,5-dimethylpyrrol-1-yl)-7,8-dimethoxy-5H-pyridazino(4,5-b)indol-4-amine
Uniqueness
Compared to similar compounds, 5H-Pyridazino(4,5-b)indol-4-amine, N-(2,5-dimethyl-1H-pyrrol-1-yl)-8-methoxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
121638-62-8 |
|---|---|
Fórmula molecular |
C17H17N5O |
Peso molecular |
307.35 g/mol |
Nombre IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-8-methoxy-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C17H17N5O/c1-10-4-5-11(2)22(10)21-17-16-14(9-18-20-17)13-8-12(23-3)6-7-15(13)19-16/h4-9,19H,1-3H3,(H,20,21) |
Clave InChI |
BJVQAZLILWOQLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1NC2=C3C(=CN=N2)C4=C(N3)C=CC(=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


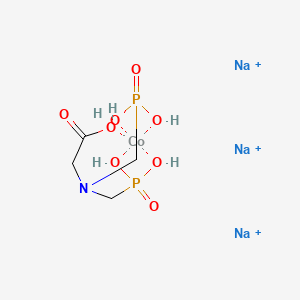
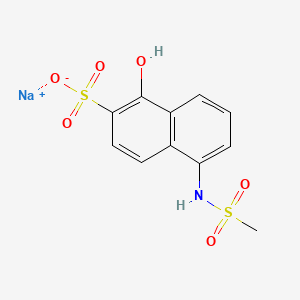
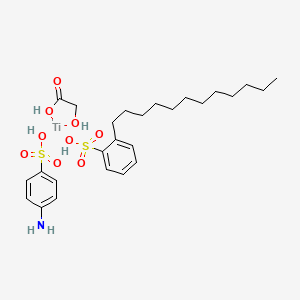


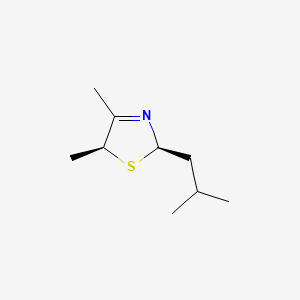
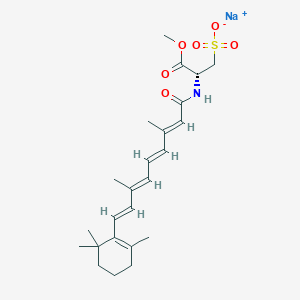

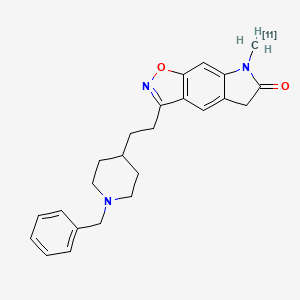




![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)
